Product packaging for 1-Iodo-3-methylimidazo[1,5-a]pyridine(Cat. No.:CAS No. 1315367-25-9)

1-Iodo-3-methylimidazo[1,5-a]pyridine

Cat. No.: B1373368
CAS No.: 1315367-25-9
M. Wt: 258.06 g/mol
InChI Key: YPGQAILGQDNTQT-UHFFFAOYSA-N
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Description

1-Iodo-3-methylimidazo[1,5-a]pyridine (CAS 1315367-25-9) is a versatile iodine-substituted heterocyclic compound of significant interest in modern organic chemistry and drug discovery. With a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol, this compound serves as a crucial synthetic intermediate for constructing complex molecules, particularly in medicinal chemistry . The imidazo[1,5-a]pyridine scaffold is a privileged structure in pharmaceutical development, noted for its wide range of biological and pharmacological properties . This specific 1-iodo derivative is particularly valuable for its reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where the iodine atom acts as an excellent leaving group. This enables efficient functionalization at the 1-position, allowing researchers to create diverse libraries of compounds for structure-activity relationship studies . Research indicates that compounds featuring the imidazo[1,5-a]pyridine core demonstrate substantial potential in developing therapeutics for various conditions, including cancer, depression, and diabetes . The presence of both the iodine substituent and the methyl group at the 3-position makes this building block particularly useful for further synthetic modification aimed at optimizing biological activity and pharmacokinetic properties. Chemical Specifications: • CAS Number: 1315367-25-9 • Molecular Formula: C8H7IN2 • Molecular Weight: 258.06 g/mol • IUPAC Name: this compound • Appearance: Powder Handling & Storage: Store at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1373368 1-Iodo-3-methylimidazo[1,5-a]pyridine CAS No. 1315367-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-methylimidazo[1,5-a]pyridine
Source PubChem
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InChI

InChI=1S/C8H7IN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGQAILGQDNTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274025
Record name Imidazo[1,5-a]pyridine, 1-iodo-3-methyl-
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315367-25-9
Record name Imidazo[1,5-a]pyridine, 1-iodo-3-methyl-
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Record name Imidazo[1,5-a]pyridine, 1-iodo-3-methyl-
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Record name 1-iodo-3-methylimidazo[1,5-a]pyridine
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Reactivity and Chemical Transformations of 1 Iodo 3 Methylimidazo 1,5 a Pyridine

Reactivity of the Iodine Atom in Cross-Coupling Reactions

The iodine atom at the C-1 position of 1-iodo-3-methylimidazo[1,5-a]pyridine is the principal site for functionalization via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In the context of imidazo[1,5-a]pyridines, the iodine at the C-1 position readily participates in this palladium-catalyzed transformation. While specific studies on the 3-methyl derivative are not extensively detailed, research on analogous 1-iodo-3-arylimidazo[1,5-a]pyridines demonstrates the viability of this approach. These iodo-substituted compounds are employed as precursors in palladium-catalyzed reactions to synthesize more complex molecules. rsc.orgresearchgate.netrsc.org For instance, 1-iodo-3-arylimidazo[1,5-a]pyridines are key intermediates in the synthesis of novel phosphine (B1218219) ligands, which are subsequently used in Suzuki-Miyaura reactions themselves. rsc.orgresearchgate.net

The general reaction involves the coupling of the iodo-heterocycle with an organoboron reagent, typically an aryl- or vinylboronic acid or ester, in the presence of a palladium catalyst and a base. This method allows for the direct introduction of various aryl and heteroaryl substituents at the C-1 position of the imidazo[1,5-a]pyridine (B1214698) core.

ReactantsCatalyst SystemBaseSolventProduct
This compound + Ar-B(OH)₂Pd(OAc)₂, Ligand (e.g., SPhos, XPhos)K₂CO₃, Cs₂CO₃Dioxane, Toluene1-Aryl-3-methylimidazo[1,5-a]pyridine

This table represents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl iodides.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper, is instrumental for introducing alkynyl moieties onto aromatic and heteroaromatic scaffolds. wikipedia.orgresearchgate.netlibretexts.org The C-1 iodo group of this compound is an ideal substrate for this transformation due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle. libretexts.org

The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules for applications in pharmaceuticals and materials science. wikipedia.orgnih.gov While direct examples for this compound are not prominent, the functionalization of the related imidazo[1,2-a]pyridine (B132010) core using Sonogashira coupling is well-documented, indicating the expected high reactivity of the target compound. researchgate.netnih.gov

ReactantsCatalyst SystemBaseSolventProduct
This compound + R-C≡CHPd(PPh₃)₂Cl₂, CuIEt₃N, DiPEATHF, DMF1-(Alkynyl)-3-methylimidazo[1,5-a]pyridine

This table outlines a standard set of conditions for Sonogashira coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of primary and secondary amines. Given the presence of the reactive C-I bond, this compound is an excellent candidate for this transformation.

The reaction typically involves a palladium catalyst with a specialized phosphine ligand and a strong base. wikipedia.org The versatility of the Buchwald-Hartwig amination allows for the introduction of diverse amino groups at the C-1 position, providing access to a broad range of derivatives with potential biological activity. The successful amination of other iodo-heterocycles, such as 3-iodopyridine, using nickel-catalyzed Buchwald-Hartwig type reactions underscores the applicability of this chemistry to the imidazo[1,5-a]pyridine system. nih.gov

ReactantsCatalyst SystemBaseSolventProduct
This compound + R¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP, Josiphos)NaOt-Bu, K₃PO₄Toluene, Dioxane1-(R¹R²N)-3-methylimidazo[1,5-a]pyridine

This table presents common conditions used for Buchwald-Hartwig amination.

Cyanation Reactions

Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides. researchgate.netnih.gov These reactions are valuable as the nitrile group can be further transformed into other functional groups like carboxylic acids, amines, and amides. This compound can undergo cyanation to yield 1-cyano-3-methylimidazo[1,5-a]pyridine.

Various cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), are used to mitigate catalyst deactivation by free cyanide ions. researchgate.netnih.gov The reaction is compatible with a range of functional groups and is a reliable method for introducing a cyano group onto heteroaromatic systems. The general success of palladium-catalyzed cyanation on diverse aryl and heteroaryl iodides supports its applicability to the target compound. nih.govrsc.orgresearchgate.net

ReactantsCyanide SourceCatalyst SystemSolventProduct
This compoundK₄[Fe(CN)₆] or Zn(CN)₂Pd(OAc)₂, Ligand (e.g., dppf)DMA, NMP1-Cyano-3-methylimidazo[1,5-a]pyridine

This table shows representative conditions for the palladium-catalyzed cyanation of aryl iodides.

Comparison of Reactivity at Different Positions (e.g., C-1 vs. other positions if halogenated)

The regioselectivity of reactions on the imidazo[1,5-a]pyridine core is highly dependent on the substitution pattern and the nature of the reagent. For 3-substituted imidazo[1,5-a]pyridines, the C-1 position is the most nucleophilic and is highly susceptible to electrophilic attack. researchgate.net This is demonstrated by iodination with N-iodosuccinimide (NIS), which selectively yields the 1-iodo product. researchgate.net Similarly, other electrophilic substitution reactions, such as nitration, also occur preferentially at the C-1 position when C-3 is blocked. researchgate.net

In contrast, for an unsubstituted imidazo[1,5-a]pyridine, direct palladium-catalyzed C-H arylation tends to occur at the C-3 position. nih.gov This indicates that while the C-1 position is electronically rich and favored for electrophilic substitution, the C-3 position is more accessible for certain transition-metal-catalyzed C-H activation pathways. This differential reactivity allows for selective functionalization at either the C-1 or C-3 position based on the chosen synthetic strategy.

Functionalization at the Imidazo[1,5-a]pyridine Core and Methyl Group

Beyond the transformations of the iodine atom, the imidazo[1,5-a]pyridine core itself can participate in reactions. The electron-rich nature of the heterocycle makes it a good nucleophile, particularly at the C-1 position. A notable example is the metal-free C(sp²)–H functionalization reaction where 3-substituted imidazo[1,5-a]pyridines react with aldehydes to form methylene-bridged bis-imidazo[1,5-a]pyridines. nih.govacs.org This reaction proceeds via nucleophilic attack from the C-1 position of the imidazo[1,5-a]pyridine onto the activated aldehyde, demonstrating the inherent reactivity of the core.

Information regarding the specific functionalization of the 3-methyl group on the imidazo[1,5-a]pyridine scaffold is not extensively documented in the literature. Typically, methyl groups on such heterocyclic systems can be susceptible to oxidation, halogenation (e.g., via radical mechanisms), or deprotonation followed by reaction with electrophiles, but specific studies on this substrate are lacking.

C-H Functionalization Reactions

While the C1 position of this compound is occupied, other positions on the heterocyclic core, particularly on the pyridine (B92270) ring, remain available for C-H functionalization. The reactivity and regioselectivity of such reactions are influenced by the electronic effects of the fused imidazole (B134444) ring and the existing substituents. The imidazole portion of the scaffold is electron-rich, which can activate the pyridine ring toward certain functionalizations.

In the broader context of imidazo[1,5-a]pyridines, C-H functionalization is a known strategy. For instance, metal-free approaches have been developed to achieve methylene (B1212753) insertion at the C1 position of the parent imidazo[1,5-a]pyridine, bridging two heterocyclic units. acs.org For this compound, C-H functionalization would be directed to the pyridine ring (positions C5, C6, C7, C8). The specific site of functionalization would depend on the reaction type (e.g., electrophilic, radical, or metal-catalyzed) and the directing effects of the fused imidazole ring and the methyl group. Further research is required to delineate the precise regiochemical outcomes of C-H functionalization reactions on this specific substrate.

Derivatization through Nucleophilic Aromatic Substitution

The carbon-iodine bond at the C1 position is the most reactive site for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an excellent substrate for generating a diverse library of derivatives. wikipedia.org

Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of this scaffold. These reactions proceed via a formal substitution of the iodide with a new carbon or heteroatom-based nucleophile. Key examples include:

Phosphination: In a reaction sequence starting from 3-arylimidazo[1,5-a]pyridines, iodination at the C1 position sets the stage for palladium-catalyzed phosphination. This reaction, using phosphines like diphenylphosphine (B32561) (HPPh₂) in the presence of a palladium catalyst and a suitable ligand such as 1,1′-bis(diisopropylphosphino)ferrocene (DIPPF), yields 1-phosphino-3-arylimidazo[1,5-a]pyridine ligands. nih.govresearchgate.net By analogy, this compound is an ideal precursor for similar 1-phosphino derivatives.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the iodo-substrate with an organoboron reagent (e.g., an aryl boronic acid). This method has been used to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines and is broadly applicable to iodo-heterocycles, enabling the introduction of various aryl and heteroaryl groups at the C1 position. nih.govmedjchem.com

Sonogashira Coupling: This coupling reaction introduces alkynyl groups by reacting the iodo-compound with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. wikipedia.orglibretexts.org This transformation is highly efficient for iodoarenes and provides a route to conjugated enyne systems and arylalkynes. researchgate.netnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the aryl iodide with an amine. wikipedia.org It allows for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C1 position, replacing the iodide. researchgate.netlibretexts.org

Below is a summary of representative cross-coupling reactions applicable to this compound.

Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedReference
PhosphinationR₂PH (e.g., HPPh₂)Pd(OAc)₂ / DIPPFC-P nih.govresearchgate.net
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)C-C (sp²-sp²) nih.govmedjchem.com
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIC-C (sp²-sp) wikipedia.orgresearchgate.net
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / Ligand (e.g., BINAP)C-N researchgate.netwikipedia.org

Transformations Involving the Imidazole Nitrogen Atoms

The imidazo[1,5-a]pyridine core contains two nitrogen atoms: a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N4). The lone pair of electrons on the pyridine-like N2 atom is available for coordination and alkylation.

Coordination Chemistry: Imidazo[1,5-a]pyridine derivatives are effective ligands in coordination chemistry, capable of acting as N,N- or N,O-bidentate ligands depending on the substituents. mdpi.com The N2 nitrogen, with its accessible lone pair, can coordinate to various transition metals, forming stable complexes. This property is utilized in the development of novel catalysts and functional materials.

N-Alkylation/Quaternization: The N2 atom can be alkylated to form imidazo[1,5-a]pyridinium ions. Efficient three-component coupling reactions involving picolinaldehydes, amines, and formaldehyde (B43269) can produce these charged species under mild conditions. organic-chemistry.org This transformation alters the electronic properties of the ring system, making it more electron-deficient and potentially modifying its biological activity and chemical reactivity.

Reaction Mechanisms of Derivatives of this compound

The derivatives of this compound are most commonly synthesized via palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Investigation of Catalytic Cycles

The mechanisms of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) share a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Oxidative Addition: The cycle begins with the oxidative addition of the 1-iodo-imidazo[1,5-a]pyridine derivative to a coordinatively unsaturated Pd(0) complex. This is typically the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step. libretexts.org

Transmetalation (for Suzuki) or Related Steps:

In the Suzuki reaction, a base activates the organoboron compound, forming an "ate" complex that undergoes transmetalation, transferring the organic group from boron to the palladium center and displacing the iodide.

In the Sonogashira reaction, a copper(I) acetylide, formed in a separate cycle from the terminal alkyne, copper(I) salt, and base, transfers the alkynyl group to the Pd(II) complex. libretexts.org

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex. This step forms the new C-C or C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Role of Ligands and Additives in Controlling Reactivity

Ligands and additives are critical for the success of these catalytic transformations, influencing catalyst stability, reactivity, and selectivity.

Ligands: The ligands coordinated to the palladium center are crucial. Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed. researchgate.net These ligands stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination. libretexts.org For instance, the use of 1,1′-bis(diisopropylphosphino)ferrocene (DIPPF) has been reported to be effective in the palladium-catalyzed phosphination of 1-iodo-3-arylimidazo[1,5-a]pyridines. nih.govresearchgate.net The choice of ligand can dramatically alter the reaction's efficiency and substrate scope.

Additives (Bases and Co-catalysts):

Bases: A base is almost always required. In Suzuki couplings, it activates the boronic acid. In Sonogashira and Buchwald-Hartwig reactions, it deprotonates the alkyne or amine, respectively, and neutralizes the hydrogen iodide formed during the reaction. libretexts.orglibretexts.org Common bases include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

Co-catalysts: The Sonogashira reaction classically uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of the copper acetylide intermediate, which accelerates the transmetalation step. wikipedia.org

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: The transformations of this compound are dominated by the reactivity of the C-I bond. Cross-coupling reactions occur with exceptionally high regioselectivity at the C1 position, as this is the site of the most reactive leaving group (iodide). This inherent selectivity allows for precise and predictable derivatization at this position. Any subsequent functionalization, such as electrophilic aromatic substitution on the newly formed 1-aryl-3-methylimidazo[1,5-a]pyridine derivative, would be directed by the combined electronic and steric influences of the entire substituted heterocyclic system.

Stereoselectivity: Stereoselectivity is not an intrinsic feature of these reactions unless a chiral element is present in the substrate, reagent, or catalyst. However, stereoselectivity can be induced. In the context of cross-coupling reactions, the use of chiral phosphine ligands can lead to the formation of enantiomerically enriched products, particularly in the synthesis of atropisomeric biaryls where rotation around the newly formed C-C bond is restricted. The design of bifunctional ligands that engage in noncovalent interactions, such as hydrogen bonding with the substrate, is an advanced strategy to control the stereochemical outcome of transformations on derivative compounds. nih.gov

Future Research Directions and Potential Applications in Chemical Synthesis and Materials Science

Development of Novel Synthetic Methodologies for 1-Iodo-3-methylimidazo[1,5-a]pyridine

While methods exist for the synthesis and subsequent iodination of the imidazo[1,5-a]pyridine (B1214698) core, future research will likely focus on developing more efficient, sustainable, and scalable routes to this compound directly. nih.gov

The principles of green chemistry offer a framework for developing more environmentally benign synthetic protocols. Future research could focus on minimizing waste, avoiding hazardous reagents, and improving atom economy. Iodine-mediated synthesis is often considered a greener alternative to methods employing heavy metals. rsc.orgnih.gov

Key research directions may include:

Catalytic Iodine Use: Developing methods that use molecular iodine in catalytic amounts in conjunction with a stoichiometric, eco-friendly oxidant (e.g., H₂O₂, O₂) to regenerate the active iodinating species. organic-chemistry.org

Metal-Free Synthesis: Expanding upon metal-free routes that allow for the construction of the core heterocycle under aqueous and ambient conditions, which would be a significant improvement over traditional methods requiring harsh conditions and undesirable solvents. rsc.org

Alternative Solvents: Investigating the use of green solvents such as water, ethanol, or supercritical CO₂ to replace traditional volatile organic compounds (VOCs) like acetonitrile (B52724) or dioxane. organic-chemistry.orgrsc.org

ParameterHypothetical Traditional RouteProposed Green Chemistry Route
Core SynthesisMulti-step involving protection/deprotection, potentially using heavy metal catalysts and organic solvents.One-pot, metal-free cycloisomerisation in an aqueous medium. rsc.org
Iodination ReagentStoichiometric N-Iodosuccinimide (NIS) or I₂ in organic solvent. nih.govCatalytic I₂ with a green oxidant (e.g., air, H₂O₂).
SolventDichloromethane, Acetonitrile.Water, Ethanol, or solvent-free conditions.
ByproductsMetal waste, succinimide, organic solvent waste.Water. organic-chemistry.org

Continuous flow chemistry is emerging as a powerful technology for organic synthesis, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. bohrium.comnih.gov The synthesis of this compound is well-suited for adaptation to a flow regime. Iodination reactions, in particular, can benefit from the precise temperature and residence time control offered by microreactors. beilstein-journals.org

A potential future multi-step flow process could involve:

Reactor 1: Core Formation: Pumping solutions of a suitable 2-(aminomethyl)pyridine precursor and a methyl-containing cyclization partner through a heated reactor coil or packed-bed reactor to form 3-methylimidazo[1,5-a]pyridine (B1621335).

Reactor 2: In-line Iodination: The output from the first reactor could be directly mixed with a stream of an iodinating agent (e.g., I₂ in ethanol) in a second reactor module to afford the final product.

In-line Purification: The final product stream could be passed through a purification cartridge to remove excess reagents and byproducts, yielding a clean solution of the target compound.

This approach would enable safer handling of reagents, reduce reaction times, and facilitate on-demand production, which is highly advantageous for industrial applications. researchgate.net

Exploration of Diverse Chemical Transformations Utilizing the Iodide Moiety

The C1-iodide group serves as a versatile synthetic handle, enabling a vast array of chemical transformations. As a pseudohalogen, it is an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions. Research in this area will unlock the potential of this compound as a pivotal building block for constructing complex molecules.

The reactivity of iodo-heterocycles in palladium-catalyzed cross-coupling reactions is well-established. acs.orgnih.gov Future work will involve systematically applying these powerful bond-forming reactions to this compound. The reactivity of the C1-iodo bond in the parent imidazo[1,5-a]pyridine system has already been demonstrated in phosphine (B1218219) ligand synthesis. nih.gov

Key potential transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl, heteroaryl, or vinyl boronic acids/esters to form C-C bonds, enabling the synthesis of biaryl and conjugated systems.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, a crucial transformation for building rigid, linear structures for materials science. nanochemres.org

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, accessing novel derivatives with potential biological activity.

Ullmann-type Couplings: Reactions with alcohols, phenols, or thiols to form C-O and C-S bonds, respectively.

Reaction NameCoupling PartnerBond FormedPotential Catalyst SystemProduct Class
Suzuki-MiyauraR-B(OH)₂C-C (sp²-sp²)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)1-Aryl/Vinyl-3-methyl-imidazo[1,5-a]pyridines
SonogashiraR-C≡CHC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)1-Alkynyl-3-methyl-imidazo[1,5-a]pyridines
HeckH₂C=CHRC-C (sp²-sp²)Pd(OAc)₂, Ligand (e.g., P(o-tol)₃)1-Vinyl-3-methyl-imidazo[1,5-a]pyridines
Buchwald-HartwigR₂NHC-NPd₂(dba)₃, Ligand (e.g., Xantphos), Base1-Amino-3-methyl-imidazo[1,5-a]pyridines
Ullmann (C-O)R-OHC-OCuI, Ligand, Base1-Alkoxy/Aryloxy-3-methyl-imidazo[1,5-a]pyridines
Ullmann (C-S)R-SHC-SCuI, Ligand, Base1-Thioether-3-methyl-imidazo[1,5-a]pyridines

The reactivity of the C-I bond can be exploited as an entry point for designing novel cascade or domino reactions. A cascade reaction is a sequence of intramolecular transformations, often triggered by a single event, that rapidly builds molecular complexity. An initial cross-coupling reaction on this compound could introduce a functional group that subsequently participates in an intramolecular cyclization.

A hypothetical cascade could involve:

Sonogashira Coupling: Introduction of an ortho-amino-substituted phenylacetylene.

Intramolecular Cyclization: Subsequent copper- or palladium-catalyzed cyclization of the amine onto the alkyne (a Larock indole (B1671886) synthesis variant) to generate a complex, fused polycyclic aromatic system.

Furthermore, while multicomponent reactions (MCRs) are powerful tools for synthesizing the imidazo[1,5-a]pyridine core, future research could explore using this compound as a platform for post-MCR modifications, where the iodide allows for the introduction of diverse functionalities after the main scaffold has been assembled. nih.govresearchgate.net

Applications as Precursors for Advanced Organic Materials

The imidazo[1,5-a]pyridine nucleus is known to be a component of various luminescent molecules, making it an attractive scaffold for applications in materials science. researchgate.net These compounds have been investigated as fluorophores and components in donor-π-acceptor (D–π–A) dyes. tandfonline.comrsc.orgacs.org The 1-iodo-3-methyl derivative is an ideal precursor for incorporating this fluorescent core into larger, π-conjugated systems.

Future applications could be developed in:

Organic Light-Emitting Diodes (OLEDs): The cross-coupling reactions described in section 6.2.1 can be used to synthesize conjugated oligomers or polymers containing the 3-methylimidazo[1,5-a]pyridine unit. For instance, repeated Suzuki coupling with an aryldiboronic acid could lead to polymers for use as emissive or host materials in OLED devices. tandfonline.com

Organic Photovoltaics (OPVs): By coupling the electron-donating imidazo[1,5-a]pyridine core with electron-accepting units, novel D-A polymers or small molecules could be synthesized for use in the active layer of solar cells.

Fluorescent Sensors: The synthesis of derivatives where the fluorescence of the imidazo[1,5-a]pyridine core is sensitive to the presence of specific analytes (e.g., metal ions, pH changes) is a promising research direction. The nitrogen atoms in the ring system can act as binding sites, and the C1 position provides a convenient point for attaching other receptor units. rsc.org

Material ClassSynthetic Strategy (from this compound)Potential Application
Conjugated PolymersPolymerization via Suzuki or Stille coupling.OLEDs, OPVs, Organic Field-Effect Transistors (OFETs)
D-π-A DyesSonogashira or Suzuki coupling to an electron-accepting moiety.Dye-Sensitized Solar Cells (DSSCs), Non-linear Optics
Fluorescent ProbesCoupling to a specific analyte receptor unit.Chemical and Biological Sensing

Synthesis of Imidazo[1,5-a]pyridine-Based Ligands for Catalysis

The imidazo[1,5-a]pyridine core is a privileged scaffold for designing innovative ligands, particularly N-heterocyclic carbenes (NHCs), for transition metal catalysis. The rigid bicyclic framework allows for precise control over the steric and electronic environment of the metal center.

Research has demonstrated that imidazo[1,5-a]pyridine-based NHC ligands are effective in challenging catalytic cycles, such as the oxidant-free Au(I)/Au(III) cycle. In these systems, the ligand architecture can be modified to include a hemilabile coordinating atom, which stabilizes the high-oxidation-state Au(III) intermediate, a crucial step for facilitating reactions like the arylation of arenes with aryl halides. The inherent structure of these NHC ligands offers significant potential for diversification and reactivity tuning through substitution.

The compound this compound is an ideal precursor for creating a diverse library of such ligands. The iodine atom at the C-1 position is a versatile handle for introducing various functional groups via established palladium-catalyzed cross-coupling reactions. For instance, phosphine groups can be installed at the C-1 position to create novel 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. nih.govrsc.org These ligands have been successfully evaluated in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl compounds. nih.gov

A general synthetic strategy involves the iodination of the imidazo[1,5-a]pyridine core, followed by a palladium-catalyzed phosphination reaction. nih.gov This modular approach allows for the synthesis of a wide array of ligands with tailored properties, starting from a common iodinated intermediate.

Table 1: Examples of Imidazo[1,5-a]pyridine-Based Ligand Applications in Catalysis
Ligand TypeMetal CenterCatalytic ApplicationKey Feature of LigandReference
Amino-decorated N,C hemilabile NHCGold (Au)Oxidant-free Au(I)/Au(III) catalysis (C-C coupling)Rigid framework with hemilabile nitrogen to stabilize Au(III) acs.org
Pyridine-chelated C,N-bidentate NHCNickel (Ni)Acrylate synthesis from ethylene (B1197577) and CO2Forms a stable six-membered chelate ring with the metal wikipedia.org
3-Aryl-1-phosphinoimidazo[1,5-a]pyridinePalladium (Pd)Suzuki-Miyaura cross-couplingTunable steric and electronic properties for coupling hindered substrates nih.gov

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are directly influenced by the geometry and functionality of the organic linkers. The imidazo[1,5-a]pyridine skeleton is an attractive candidate for designing such linkers due to its rigidity, defined coordination vectors, and potential for luminescence. mdpi.com

Recent work has demonstrated the first examples of Zn(II)-based coordination polymers incorporating a ditopic imidazo[1,5-a]pyridine derivative. rsc.orgmdpi.com In these structures, the imidazo[1,5-a]pyridine unit, functionalized with an additional coordinating site like a pendant pyridine (B92270), acts as a versatile N-based linker, analogous to more common ligands like bipyridines. mdpi.commdpi.com These studies highlight the significant role of π-stacking interactions between the heterocyclic scaffolds in directing the final crystal packing of the coordination polymers. rsc.orgmdpi.com

This compound serves as a key starting material for synthesizing more complex, multitopic linkers required for MOF construction. The C-I bond can be readily transformed using reactions like the Sonogashira or Suzuki cross-coupling to attach other coordinating groups (e.g., carboxylates, pyridines, or imidazoles) at the C-1 position. This strategy allows for the rational design of linkers with specific lengths, geometries, and functionalities to build MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Potential as Chemical Sensors

The imidazo[1,5-a]pyridine scaffold is an excellent fluorophore, forming the core of many emissive compounds used in optoelectronics, coordination chemistry, and chemical biology. mdpi.com Its derivatives are known for their remarkable photophysical properties, including large Stokes shifts and high quantum yields, making them suitable for the development of fluorescent chemical sensors. mdpi.commdpi.com

Derivatives of this scaffold have been successfully developed into fluorescent sensors for a variety of analytes:

Sulfite: An imidazo[1,5-a]pyridine-based sensor demonstrated a rapid response (within 1 minute), high selectivity over other sulfur-containing species, and a low limit of detection (50 nM). nih.gov

pH: Certain imidazo[1,5-a]pyridinium ions exhibit fluorescence switching, with distinct turn-on or ratiometric responses to changes in pH, making them effective pH sensors. biopharmatrend.com The sensing mechanism often involves the protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring, which alters the electronic structure and, consequently, the photophysical properties of the molecule. acs.org

Hypochlorite (B82951): A chemodosimeter based on this framework has been designed for the highly selective detection of hypochlorite in aqueous media. nih.gov

The utility of this compound in this field lies in its capacity for synthetic modification. The iodo group can be replaced with various analyte-responsive moieties through cross-coupling chemistry. This allows for the modular design of sensors where the imidazo[1,5-a]pyridine core acts as the signaling unit (fluorophore) and the group introduced at the C-1 position serves as the recognition site. This synthetic flexibility is crucial for developing a toolset of sensors for different targets based on a common and reliable fluorophore.

Theoretical Investigations for Rational Design and Prediction of Reactivity

While experimental work drives the discovery of new applications, theoretical and computational methods are becoming indispensable for the rational design of molecules and the prediction of their behavior. For a versatile building block like this compound, advanced computational techniques offer a pathway to accelerate research and uncover novel functionalities.

Machine Learning in Reaction Discovery

For this compound and its derivatives, these ML tools hold significant promise.

Reaction Prediction: For derivatization, an ML model could predict the success and potential yield of various cross-coupling reactions at the C-1 position with a wide range of coupling partners, helping chemists prioritize the most promising experiments.

Discovery of New Reactions: Autonomous robotic systems, like 'RoboChem,' combine AI with automated synthesis and analysis to explore reaction space and discover novel transformations or unexpected optimal conditions that a human chemist might not predict. europeanscientist.com Such a system could be employed to explore the reactivity of the this compound scaffold and uncover new, valuable chemical transformations.

Table 2: Potential Applications of Machine Learning in Imidazo[1,5-a]pyridine Research
ML ApplicationSpecific Task for this compoundPotential ImpactReference
Retrosynthesis PlanningGenerate and rank synthetic routes to the core structure and its derivatives.Accelerates synthesis design; identifies cost-effective and novel pathways. biopharmatrend.comnih.gov
Reaction Condition OptimizationPredict optimal catalysts, solvents, and temperatures for cross-coupling reactions at the C-1 position.Reduces experimental effort and cost; improves reaction yields. mdpi.com
ADME/Toxicity PredictionForecast the pharmacokinetic and toxicity properties of new derivatives for medicinal chemistry applications.Prioritizes compounds with better drug-like properties, reducing late-stage failures. nih.govnih.gov
Automated Reaction DiscoveryUse an AI-driven robotic platform to explore novel functionalizations of the scaffold.Uncovers new chemical reactivity and potentially valuable new compounds. europeanscientist.com

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecular systems at the atomic level. This technique is invaluable for understanding the structure, dynamics, and interactions of molecules in complex environments.

For research involving this compound derivatives, MD simulations can offer critical insights:

Ligand-Receptor Interactions: In medicinal chemistry, MD simulations are used to study the binding stability and conformational changes of a ligand within a biological target, such as a protein or enzyme. nih.govnih.gov For potential drug candidates derived from this scaffold, MD can help elucidate the binding mode and predict binding affinity, guiding further optimization. nih.govnih.gov

MOF and CP Dynamics: The performance of MOFs in applications like gas separation or drug delivery depends on their structural stability and the dynamics of guest molecules within their pores. MD simulations are increasingly used to study the mechanical stability of MOF structures, the diffusion of molecules through their channels, and the interactions between guest molecules and the framework walls. nih.govmdpi.com For a MOF built from imidazo[1,5-a]pyridine-based linkers, MD could be used to simulate its behavior in different environments (e.g., in water or under high pressure) and to understand how guest molecules like drugs or gases interact with the framework. mdpi.com

Conformational Analysis of Ligands: For flexible ligands used in catalysis, MD simulations can explore the conformational landscape of the ligand-metal complex, identifying the most stable geometries and understanding how the ligand's flexibility influences the catalytic cycle.

While Density Functional Theory (DFT) is widely used to study the electronic structure and reaction mechanisms of imidazo[1,5-a]pyridine systems, MD simulations complement this by providing a dynamic picture of how these molecules behave and interact over time in realistic environments. mdpi.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Iodo-3-methylimidazo[1,5-a]pyridine?

  • Methodology :

  • Microwave-assisted synthesis : Under inert atmospheres (e.g., argon), reactions can be accelerated using microwave irradiation (135°C, 4 hours) with reagents like MoO₂Cl₂(dmf)₂ as catalysts .
  • Phosphino ligand incorporation : Starting from 2-aminomethylpyridine, sequential coupling with aryl groups and phosphine reagents generates imidazo[1,5-a]pyridine scaffolds. For iodinated derivatives, post-functionalization with iodine sources (e.g., NIS) is required .
  • Purification : Column chromatography with gradients of cyclohexane/ethyl acetate or dichloromethane/methanol is recommended, achieving yields >80% .

Q. How is this compound characterized spectroscopically?

  • Key techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.4 ppm) and carbons (δ 113–138 ppm) to confirm ring substitution patterns. Coupling constants (e.g., J = 6.8–7.3 Hz) help distinguish regioisomers .
  • IR spectroscopy : Absorbance peaks at 1722–1730 cm⁻¹ indicate carbonyl groups (if present), while 1512–1447 cm⁻¹ correspond to aromatic C=C stretching .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₈H₇IN₂ requires m/z 274.9563) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of iodinated derivatives?

  • Strategies :

  • Catalyst screening : Lewis acids like MoO₂Cl₂(dmf)₂ (10 mol%) improve cyclization efficiency in microwave reactions .
  • Temperature control : Thermodynamic studies show enzyme inhibition assays at 32–42°C reveal stability thresholds for intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance iodine incorporation via SNAr mechanisms .

Q. What methodologies evaluate the biological activity of this compound derivatives?

  • Approaches :

  • Cytotoxicity assays : Test against cancer cell lines (HepG2, MCF-7) using MTT or resazurin, with IC₅₀ values <20 μM indicating potency. Note discrepancies in Vero cell toxicity (e.g., compound 10a: 76% viability vs. 10b: 14%) .
  • Enzyme inhibition : Papain-based assays with chromogenic substrates (e.g., Bz-DL-Arg-pNA) measure protease inhibition. Pre-incubation at 37°C for 30 minutes ensures binding equilibrium .
  • Thermodynamic profiling : ΔG and ΔS calculations from activity data at 32°C, 37°C, and 42°C reveal entropy-driven binding mechanisms .

Q. How to address contradictions in biological activity data across studies?

  • Resolution strategies :

  • Structural modifications : Substituent effects (e.g., electron-withdrawing groups on aryl rings) alter cytotoxicity. For example, trifluoromethyl groups increase lipophilicity and membrane permeability .
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, explaining potency differences .

Q. What purification techniques are most effective for isolating iodinated imidazo[1,5-a]pyridines?

  • Methods :

  • Silica gel chromatography : Use stepwise elution (e.g., 10% → 50% ethyl acetate in cyclohexane) to separate iodinated products from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (1:2 v/v) yield high-purity crystals, confirmed by sharp melting points (e.g., 202–207°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .

Q. How can reaction mechanisms for iodine incorporation be studied?

  • Experimental tools :

  • Kinetic isotope effects : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • In situ NMR : Monitor intermediates (e.g., iodonium ion formation) in real-time using CDCl₃ or DMSO-d₆ solvents .
  • DFT calculations : Simulate transition states to assess the feasibility of radical vs. polar pathways .

Q. How to design derivatives targeting specific enzymes or receptors?

  • Design principles :

  • Bioisosteric replacement : Substitute iodine with bioisosteres (e.g., bromine, CF₃) to modulate binding affinity without altering steric bulk .
  • Pharmacophore mapping : Align 3D structures of active compounds (e.g., 3a–3j in ) to identify critical hydrogen-bonding and π-stacking motifs .
  • SAR studies : Systematic variation of substituents (e.g., methoxy, nitro, tert-butyl) correlates structural features with inhibitory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.